2-((6-acetamidopyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

Description

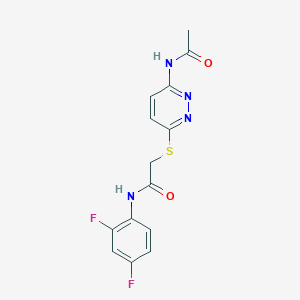

2-((6-Acetamidopyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a thioether-linked acetamide derivative featuring a pyridazine core substituted with an acetamido group at position 6 and a 2,4-difluorophenyl moiety on the acetamide nitrogen. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in medicinal and agrochemical research.

Properties

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N4O2S/c1-8(21)17-12-4-5-14(20-19-12)23-7-13(22)18-11-3-2-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,18,22)(H,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESECQWAVWFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a novel compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridazine derivatives and is characterized by its unique molecular structure, which includes a thioether functional group and an acetamido substituent. Its biological activity is primarily associated with its role as an inhibitor of glutaminase (GLS1), an enzyme implicated in cancer metabolism.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 310.37 g/mol. The structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of GLS1, which catalyzes the conversion of glutamine to glutamate. This pathway is crucial in cancer cell metabolism, as many tumors rely on glutamine for growth. Inhibition of GLS1 leads to reduced levels of glutamate, promoting apoptosis in cancer cells and inhibiting tumor proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Compounds with similar structures have been shown to inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to establish these claims conclusively.

- Enzyme Inhibition : The compound acts as a GLS1 inhibitor, which is particularly relevant in the context of cancers that exhibit high levels of glutamine dependency.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and provided insights into their mechanisms:

- Anticancer Efficacy : A study demonstrated that pyridazine derivatives significantly inhibited the growth of various cancer cell lines by disrupting metabolic pathways reliant on glutamine .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the substituents on the pyridazine ring can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against GLS1 .

- Pharmacokinetics : The presence of fluorine atoms in the structure may improve the pharmacokinetic properties, leading to better bioavailability and therapeutic efficacy compared to non-fluorinated analogs.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| This compound | C13H14F2N4O2S | GLS1 inhibitor; potential anticancer properties | Contains thioether and acetamido groups |

| 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | C13H14F3N4O2S | GLS1 inhibitor; enhanced pharmacokinetics | Features trifluoromethoxy group |

| Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetamido)benzoate | C15H18N4O3S | Antimicrobial activity; varied biological effects | Combines multiple bioactive functionalities |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyridazine vs. Triazinoindole vs. Pyridine Derivatives

- Triazinoindole Analogs (): Compounds such as 23–27 replace pyridazine with a triazinoindole system, which increases aromaticity and steric bulk.

- Pyridine-Based Analogs (): Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) uses a pyridine core with a phenoxy linker. The 2,4-difluorophenyl group is retained, but the pyridine ring and trifluoromethyl group enhance lipophilicity, critical for herbicidal activity .

Table 1: Core Heterocycle Comparison

Substituent Effects on the Pyridazine Ring

6-Acetamido vs. 3-Methoxyphenyl vs. 6-Oxo Groups

- 6-Acetamido (Target Compound) : Likely improves water solubility and target binding via hydrogen bonding.

- 6-(3-Methoxyphenyl) () : Introduces aromatic bulk and methoxy-mediated hydrophobicity (CAS 896048-57-0, MW 419.4) .

- 6-Oxo () : The ketone group (CAS 1246073-22-2, MW 407.3) may reduce metabolic stability compared to acetamido .

Table 2: Pyridazine Substituent Impact

Aromatic Acetamide Modifications

2,4-Difluorophenyl vs. Trifluoromethylphenyl vs. Bromophenyl

- 2,4-Difluorophenyl (Target Compound) : Balances electronegativity and lipophilicity, common in agrochemicals (e.g., diflufenican) .

- 4-Trifluoromethylphenyl () : Higher electron-withdrawing effects and logP (CAS 896048-57-0) .

- 4-Bromophenyl () : Bromine increases molecular weight and steric hindrance (Compound 26, 95% purity) .

Table 3: Aromatic Group Influence

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Substitution reactions (e.g., nucleophilic aromatic substitution) to introduce the thioether group at the pyridazine ring. Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate displacement of leaving groups (e.g., halides) by thiols .

-

Step 2 : Condensation of intermediates (e.g., 6-acetamidopyridazine-3-thiol with activated acetamide derivatives). Use coupling agents like EDCI/HOBt to promote amide bond formation under inert atmospheres .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO vs. THF) and temperature (40–80°C) to balance reaction rate and byproduct formation.

- Key Data :

| Step | Reagents/Conditions | Yield Range (%) |

|---|---|---|

| 1 | K₂CO₃, DMF, 60°C | 65–75 |

| 2 | EDCI/HOBt, DCM, RT | 50–60 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against standards .

- Structural Confirmation :

- NMR : Analyze ¹H/¹³C NMR for peaks corresponding to acetamide protons (~2.1 ppm) and difluorophenyl aromatic signals (~7.0–7.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.

Q. What solvents and conditions are optimal for solubility studies of this compound?

- Methodology :

-

Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy at λmax (~260 nm for pyridazine derivatives) .

-

Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC .

- Key Data :

| Solvent | Solubility (mg/mL) | Stability (RT, 24h) |

|---|---|---|

| DMSO | >50 | Stable |

| PBS (pH 7.4) | <0.1 | Degrades (<5%) |

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

-

Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Focus on pyridazine-thioether interactions with hydrophobic pockets .

-

QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays.

- Key Insight :

-

Electron-withdrawing groups on the difluorophenyl ring improve target engagement (ΔG < -8 kcal/mol) .

Q. What experimental design strategies minimize variability in biological assay results?

- Methodology :

-

DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., compound concentration, incubation time). Use ANOVA to identify significant factors .

-

Positive/Negative Controls : Include reference inhibitors and vehicle-only groups to normalize data.

- Example Design :

| Factor | Levels Tested |

|---|---|

| Concentration | 1 µM, 10 µM, 100 µM |

| Incubation Time | 1h, 4h, 24h |

Q. How can contradictory data on metabolic stability be resolved?

- Methodology :

-

Microsomal Assays : Compare liver microsomes from multiple species (human, rat) to assess interspecies variability .

-

Metabolite ID : Use LC-MS/MS to identify oxidation (e.g., hydroxylation) or glutathione adducts.

- Case Study :

-

Rat microsomes showed rapid clearance (t₁/₂ = 15 min) due to CYP3A4-mediated metabolism, while human t₁/₂ = 45 min .

Methodological Resources

- Synthetic Protocols : Alkaline substitution and EDCI-mediated coupling .

- Analytical Tools : HPLC (purity), NMR/HRMS (structure), and UV-Vis (solubility) .

- Computational Tools : AutoDock Vina for docking, Gaussian for QSAR .

- Experimental Design : Factorial DoE and ANOVA for assay optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.